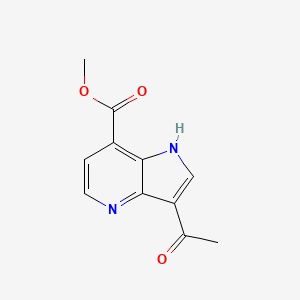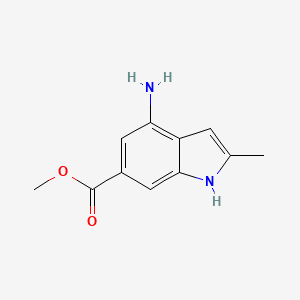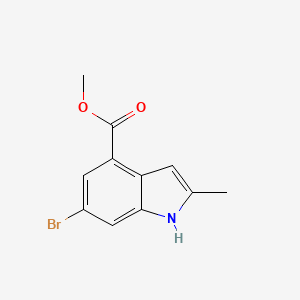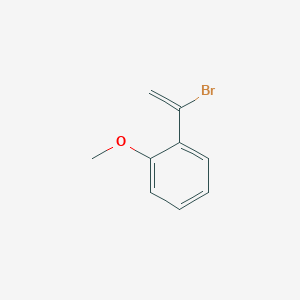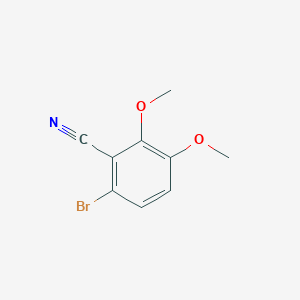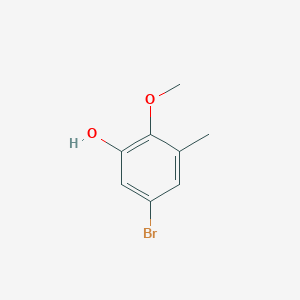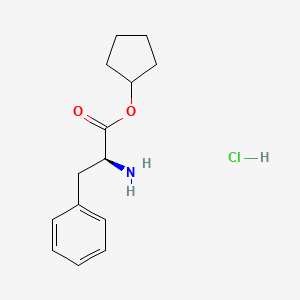
cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride
Overview
Description
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is a chemical compound with the CAS Number: 1151805-39-8 . It has a molecular weight of 269.77 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H/t13-;/m0./s1 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 269.77 .Scientific Research Applications
Kinetics and Mechanism of Hydrolysis
- Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride exhibits rapid degradation at higher pH values, with the degradation following first-order kinetics at elevated temperatures. Its hydrolysis yields phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, as studied using HPLC assays (Roy, 1995).
Synthesis in HIV Protease Inhibitors
- The compound plays a role in the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. This synthesis involves a highly diastereoselective cyanohydrin formation, highlighting its utility in developing treatments for HIV (Shibata, Itoh, & Terashima, 1998).
Local Anesthetic Activity
- The compound is integral in the synthesis of various ortho-(cyclopentenyl)- and ortho-(cyclopentyl)-aniline derivatives, which have shown potential as local anesthetics. This synthesis involves the use of cyclopentylanilines and demonstrates its potential in developing new anesthetic agents (Gataullin et al., 2001).
Interaction with Cyclodextrins
- The interaction of this compound with cyclodextrins affects its aqueous stability. This interaction forms a stoichiometric complex and alters the degradation pathway of the compound (Roy, 1996).
Formation of Aminoacetic Acid Anilides
- It also plays a role in the synthesis of aminoacetic acid alkylanilide hydrochlorides, which are known for their pronounced local anesthetic properties. This synthesis process involves condensation with secondary amines (Gataullin et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Mechanism of Action
Target of Action
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .
Mode of Action
The compound interacts with its targets by blocking the muscarinic receptors, which results in the dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) . It induces relaxation of the sphincter of the iris and the ciliary muscles . When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours .
Pharmacokinetics
It is known that the compound is applied topically to the eyes, indicating a localized effect .
Result of Action
The molecular and cellular effects of this compound’s action include the dilation of the pupil and relaxation of the eye muscles . This results in temporary mydriasis and cycloplegia, facilitating eye examinations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises . Furthermore, the storage environment of the compound can affect its stability, with the recommended storage temperature being room temperature .
Biochemical Analysis
Biochemical Properties
Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to casein kinase 2 subunit α (CK2α), a protein involved in numerous cellular processes . The interaction between this compound and CK2α is characterized by favorable van der Waals interactions, which enhance the binding affinity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CK2α can lead to alterations in kinase activity, which in turn affects downstream signaling pathways involved in cell growth and differentiation . Additionally, this compound may impact gene expression by modulating the activity of transcription factors regulated by CK2α.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of CK2α, leading to inhibition of its kinase activity . This inhibition is primarily driven by the enthalpic advantage gained from van der Waals interactions, which stabilize the binding complex . Consequently, the inhibition of CK2α activity results in downstream effects on cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on CK2α over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK2α activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolic processes. Threshold effects are also noted, where a minimum concentration is required to achieve significant inhibition of CK2α activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of CK2α can impact metabolic pathways controlled by this kinase, leading to changes in the levels of specific metabolites . Additionally, this compound may influence the activity of other enzymes involved in metabolic processes, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to organelles where CK2α is localized .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with CK2α may involve localization to the nucleus or cytoplasm, where CK2α exerts its regulatory functions . This subcellular localization is crucial for the compound’s inhibitory effects on CK2α activity and subsequent cellular processes.
Properties
IUPAC Name |
cyclopentyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZAZFVAIBABP-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)[C@H](CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



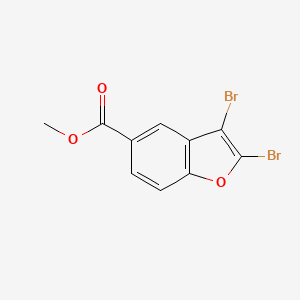

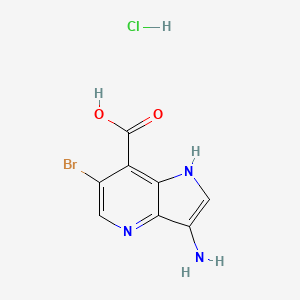
![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)

